



Application Note: Quantitative PCR Analysis of PPARδ Target Genes with Bocidelpar

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bocidelpar (formerly ASP0367 or MA-0211) is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that has shown potential in the treatment of primary mitochondrial myopathies and other metabolic disorders. [1][2] PPAR δ is a nuclear receptor that plays a critical role in regulating cellular energy metabolism, particularly fatty acid oxidation and mitochondrial biogenesis. [3][4] Upon activation by a ligand such as **Bocidelpar**, PPAR δ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.[5][6]

This application note provides a detailed protocol for the quantitative analysis of PPAR δ target gene expression in response to **Bocidelpar** treatment using quantitative polymerase chain reaction (qPCR). The outlined methodology enables researchers to accurately quantify the dose-dependent effects of **Bocidelpar** on key genes involved in fatty acid metabolism and mitochondrial function, thereby facilitating the evaluation of its therapeutic potential.

Principle of the Method

The experimental workflow involves treating a relevant cell line (e.g., human skeletal muscle myoblasts) with varying concentrations of **Bocidelpar**. Following treatment, total RNA is extracted and reverse-transcribed into complementary DNA (cDNA). The cDNA then serves as



a template for qPCR, where the expression levels of specific PPAR δ target genes are quantified. The data is normalized to a stably expressed reference gene, and the fold change in gene expression relative to a vehicle-treated control is calculated using the $\Delta\Delta$ Ct method. This allows for a precise assessment of **Bocidelpar**'s potency and efficacy in modulating its target gene network.

Expected Results

Treatment of skeletal muscle cells with **Bocidelpar** is expected to result in a dose-dependent upregulation of PPARδ target genes. A phase 1 study in healthy adults demonstrated that **Bocidelpar** administration led to a dose-dependent increase in the expression of six PPARδ target genes: ABCA1, ACAA2, ACADVL, CPT1A, PDK4, and SLC25A20[7][8]. These genes are primarily involved in fatty acid oxidation and mitochondrial metabolic pathways[7].

The following tables summarize the expected quantitative changes in gene expression based on published data for selective PPAR δ agonists.

Table 1: Key PPARδ Target Genes Modulated by **Bocidelpar**



Gene Symbol	Gene Name	Function	
PDK4	Pyruvate Dehydrogenase Kinase 4	Inhibits glucose oxidation, promoting a shift towards fatty acid utilization.[9]	
CPT1A	Carnitine Palmitoyltransferase 1A	Rate-limiting enzyme in the transport of long-chain fatty acids into mitochondria for β-oxidation.[10]	
ANGPTL4	Angiopoietin-Like 4	Involved in lipid metabolism, including the regulation of lipoprotein lipase.	
ADRP	Adipose Differentiation-Related Protein	Associated with the surface of lipid droplets, regulating lipid storage.	
ABCA1	ATP Binding Cassette Subfamily A Member 1	Mediates the efflux of cholesterol and phospholipids from cells.[7]	
ACAA2	Acetyl-CoA Acyltransferase 2	Catalyzes the final step of mitochondrial β-oxidation.[7]	

Table 2: Representative Quantitative PCR Data of PPAR δ Target Gene Expression Following **Bocidelpar** Treatment



Treatment Group	Target Gene	Normalized Ct (Mean ± SD)	ΔCt (Mean ± SD)	ΔΔCt (Mean)	Fold Change (2- ΔΔCt)
Vehicle Control	PDK4	24.5 ± 0.4	4.5 ± 0.4	0.0	1.0
Bocidelpar (10 nM)	PDK4	22.8 ± 0.3	2.8 ± 0.3	-1.7	3.2
Bocidelpar (100 nM)	PDK4	21.2 ± 0.5	1.2 ± 0.5	-3.3	9.8
Vehicle Control	CPT1A	26.1 ± 0.6	6.1 ± 0.6	0.0	1.0
Bocidelpar (10 nM)	CPT1A	24.9 ± 0.4	4.9 ± 0.4	-1.2	2.3
Bocidelpar (100 nM)	CPT1A	23.5 ± 0.5	3.5 ± 0.5	-2.6	6.1
Vehicle Control	ANGPTL4	28.3 ± 0.5	8.3 ± 0.5	0.0	1.0
Bocidelpar (10 nM)	ANGPTL4	26.5 ± 0.4	6.5 ± 0.4	-1.8	3.5
Bocidelpar (100 nM)	ANGPTL4	24.8 ± 0.6	4.8 ± 0.6	-3.5	11.3

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the experimental conditions.

Experimental Protocols Cell Culture and Bocidelpar Treatment

• Cell Line: Human skeletal muscle myoblasts (e.g., C2C12) are a suitable model.



- Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Differentiation: For myotube formation, induce differentiation by switching to DMEM with 2% horse serum once cells reach 80-90% confluency.
- Bocidelpar Treatment:
 - Prepare a stock solution of Bocidelpar in dimethyl sulfoxide (DMSO).
 - \circ Treat differentiated myotubes with varying concentrations of **Bocidelpar** (e.g., 10 nM, 100 nM, 1 μ M) or vehicle (DMSO) for a specified period (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

RNA Isolation and cDNA Synthesis

- RNA Extraction:
 - Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).
 - Isolate total RNA according to the manufacturer's protocol.
 - Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
- cDNA Synthesis:
 - \circ Reverse transcribe 1 μ g of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with a blend of oligo(dT) and random primers.
 - Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.

Quantitative PCR (qPCR)

· Reaction Setup:



- Prepare the qPCR reaction mix in a 96-well plate. Each reaction should contain:
 - SYBR Green Master Mix
 - Forward and reverse primers (10 μM each)
 - cDNA template (diluted 1:10)
 - Nuclease-free water
- Include no-template controls (NTCs) for each primer set to check for contamination.
- Primer Sequences:

Table 3: Human Primer Sequences for qPCR

Gene	Forward Primer (5'-3') Reverse Primer (5'-3')	
PDK4	GCTGTCTCAATGCCTGCAC C	TCCACATCCTTGGCATCTCC T
CPT1A	CCTGGAGACAGACACCATC A	GATGGCATTGGTGACATTGG
ANGPTL4	GGGAGAGGCAGAGTGGACT ATTT	TTACTGTCCAGCCTCCATCT GA
ADRP	TGAGATGGCAGAGAACGGT GTG	GGCATTGGCAACAATCTGA GT
RPLP0	TCTACAACCCTGAAGTGCTT GAT	CAATCTGCAGACAGACACT GG
TBP	TGCACAGGAGCCAAGAGTG AA	CACATCACAGCTCCCCACC A

- Thermal Cycling Conditions:
 - Initial Denaturation: 95°C for 10 minutes



- 40 Cycles:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 60 seconds
- Melt Curve Analysis: To verify the specificity of the amplified product.

Data Analysis

- Determine Ct Values: Obtain the cycle threshold (Ct) values for each target and reference gene from the qPCR instrument software.
- Calculate ΔCt: Normalize the Ct value of the target gene to the Ct value of the reference gene (RPLP0 or TBP).
 - ΔCt = Ct (target gene) Ct (reference gene)
- Calculate $\Delta\Delta$ Ct: Normalize the Δ Ct of the treated samples to the Δ Ct of the vehicle control.
 - $\Delta\Delta$ Ct = Δ Ct (treated sample) Δ Ct (vehicle control)
- Calculate Fold Change: Determine the fold change in gene expression using the 2-ΔΔCt formula.

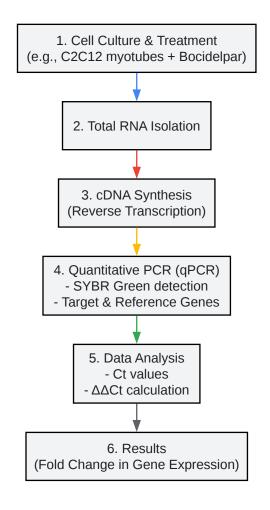
Visualizations



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Caption: **Bocidelpar**-mediated activation of the PPAR δ signaling pathway.



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Caption: Experimental workflow for qPCR analysis of gene expression.

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Methodological & Application





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